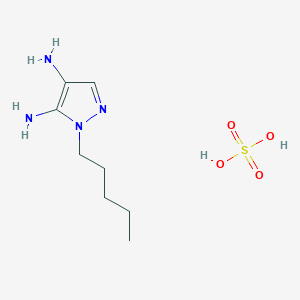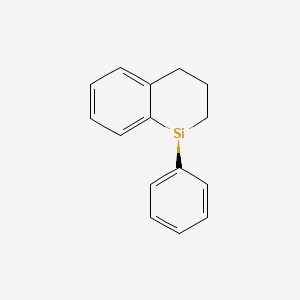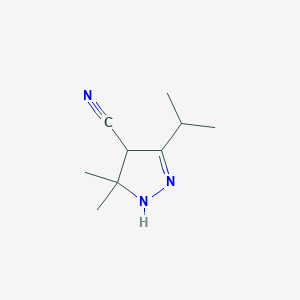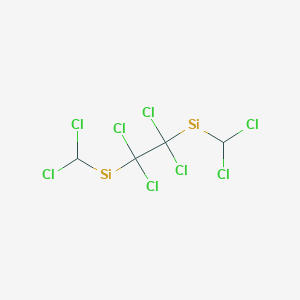
1,2-Bis(dichloromethylsilyl)perchloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] is a chemical compound characterized by its unique structure, which includes multiple chlorine and silicon atoms
Vorbereitungsmethoden
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] typically involves the reaction of tetrachloroethane with dichloromethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated silanes and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Research into its biological activity and potential use in drug development is ongoing.
Industry: Used in the production of specialty materials and as an intermediate in the manufacture of other chemicals.
Wirkmechanismus
The mechanism of action of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific context in which it is used, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] can be compared with other chlorinated organosilicon compounds, such as dichlorodimethylsilane and trichlorosilane. These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity. The unique structure of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] makes it particularly useful in certain specialized applications where other compounds may not be as effective.
References
- International Chemical Safety Cards (ICSCs)
- Boiling Point (BP) and Melting Point (MP) Reference Table - AAT Bioquest
- Two-Dimensional Materials for Nonlinear Optics: Fundamentals …
- Van der Pauw method - Wikipedia
- General electron–donor–acceptor complex mediated thioesterification …
- How to do impactful research in artificial intelligence for chemistry …
- Retina Society 2024: Advances in AMD therapy highlight different …
- Dichloroaniline - Wikipedia
Eigenschaften
Molekularformel |
C4H2Cl8Si2 |
|---|---|
Molekulargewicht |
389.8 g/mol |
InChI |
InChI=1S/C4H2Cl8Si2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H |
InChI-Schlüssel |
LLCVUBDVFKMLFW-UHFFFAOYSA-N |
Kanonische SMILES |
C([Si]C(C([Si]C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


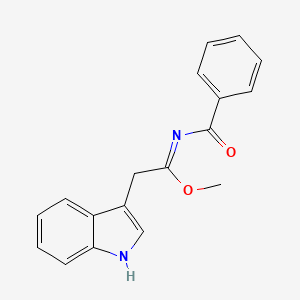

![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
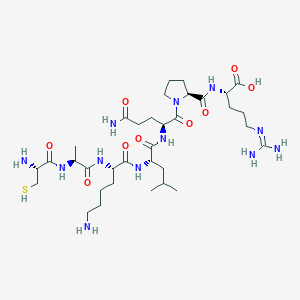
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)

![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
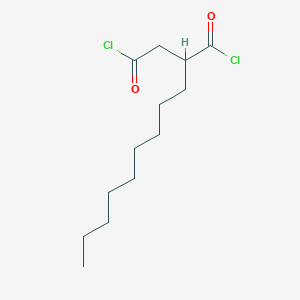

-](/img/structure/B12537098.png)

